6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that features a unique combination of chromenyl and pyrimidinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the chromenyl moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research .
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .
Mechanism of Action
The mechanism of action of 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with various molecular targets. The chromenyl moiety can intercalate with DNA, disrupting replication and transcription processes. The thioxo group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
7-bromo-4-oxo-4H-chromen-3-carbaldehyde: Shares the chromenyl moiety but lacks the pyrimidinyl component.
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains the pyrimidinyl moiety but lacks the chromenyl component.
Uniqueness
The uniqueness of 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its combination of chromenyl and pyrimidinyl moieties. This dual functionality allows it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H8BrN3O3S |
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Molecular Weight |
378.20 g/mol |
IUPAC Name |
6-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H8BrN3O3S/c15-8-1-2-9-10(3-8)21-6-7(13(9)20)5-16-11-4-12(19)18-14(22)17-11/h1-6H,(H2,17,18,19,22)/b16-5+ |
InChI Key |
HCGLQICZONMQEH-FZSIALSZSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)/C=N/C3=CC(=O)NC(=S)N3 |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)C=NC3=CC(=O)NC(=S)N3 |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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